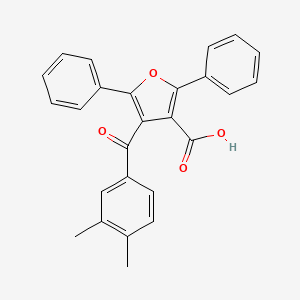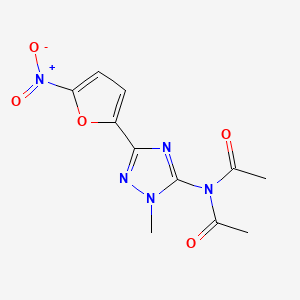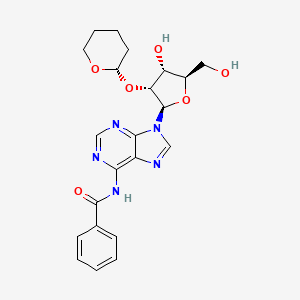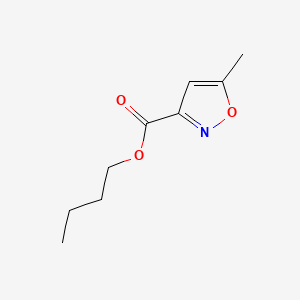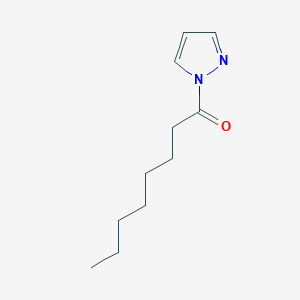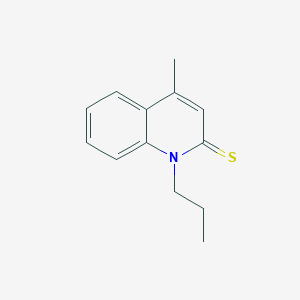
2-Bromo-3-(phenoxymethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(phenoxymethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the second position and a phenoxymethyl group at the third position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(phenoxymethyl)benzofuran typically involves the following steps:
Phenoxymethylation: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3-hydroxybenzofuran with phenoxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(phenoxymethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(phenoxymethyl)benzofuran has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(methoxymethyl)benzofuran: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.
2-Chloro-3-(phenoxymethyl)benzofuran: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Phenoxymethyl)benzofuran: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-3-(phenoxymethyl)benzofuran is unique due to the presence of both the bromine atom and the phenoxymethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
| 88879-45-2 | |
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-bromo-3-(phenoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
Clave InChI |
DXYPNQSZSVLASM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


